molecular formula C18H12ClN3O2S2 B2620819 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-52-0

2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2620819
CAS RN: 912623-52-0
M. Wt: 401.88
InChI Key: VXMFEZFDBFODRS-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been synthesized and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The compound showed potent PI3K inhibitory activity .


Synthesis Analysis

The compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .


Chemical Reactions Analysis

The compound showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm . Enzymatic Inhibition results showed that the compound inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .


Physical And Chemical Properties Analysis

The compound is a colorless solid . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved sources.

Scientific Research Applications

Synthesis of Novel Derivatives

The compound is used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives . These derivatives have a wide range of medicinal and biological properties .

Anticancer Efficacy

Some of the synthesized compounds from this chemical have shown promising results against MCF-7, a breast cancer cell line . This indicates its potential use in the development of anticancer drugs .

Phosphoinositide 3-Kinase Inhibitors

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized from this compound . These analogues showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Development of Pain Therapy Drugs

Thiazoles, which can be synthesized from this compound, are involved in the development of pain therapy drugs .

Fibrinogenic Receptor Antagonists

Thiazoles synthesized from this compound act as fibrinogenic receptor antagonists with antithrombotic activity .

Bacterial DNA Gyrase B Inhibitors

Thiazoles are also used as new bacterial DNA gyrase B inhibitors , indicating the compound’s potential use in the development of antibacterial drugs.

Drug Development for Obesity and Hyperlipidemia

Pyrano[2,3-d]thiazoles, which can be synthesized from this compound, show a wide range of drug development applications against obesity, hyperlipidemia, and atherosclerotic diseases .

Docking Analysis

The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This makes it a valuable compound for docking analysis in drug discovery .

Mechanism of Action

Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through the key hydrogen bonds interaction .

properties

IUPAC Name

2-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-14-7-1-2-9-16(14)26(23,24)22-13-6-3-5-12(11-13)17-21-15-8-4-10-20-18(15)25-17/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMFEZFDBFODRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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